(2-Propylphenyl)boronic acid
Overview
Description
(2-Propylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 2-propylphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Propylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this process is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols . This method is scalable and allows for the efficient production of boronic acids, including this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Propylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol.
Reduction: Formation of borinic acids.
Substitution: Involvement in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Often carried out using reducing agents such as lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling requires palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: Produces the corresponding alcohol.
Reduction: Yields borinic acids.
Substitution: Forms biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Propylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (2-Propylphenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications . The boron atom in the compound is sp2-hybridized, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of a 2-propylphenyl group.
(2-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of a propyl group.
(4-Propylphenyl)boronic acid: The propyl group is attached at the para position instead of the ortho position.
Uniqueness
(2-Propylphenyl)boronic acid is unique due to its specific structural configuration, which can influence its reactivity and selectivity in chemical reactions. The presence of the propyl group at the ortho position can lead to different steric and electronic effects compared to other boronic acids .
Properties
IUPAC Name |
(2-propylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7,11-12H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZANECXUCYGEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880349-00-8 | |
Record name | (2-propylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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